![molecular formula C11H15NO3 B1449917 2-Amino-4-(2-methoxy-phenyl)-butyric acid CAS No. 225233-75-0](/img/structure/B1449917.png)
2-Amino-4-(2-methoxy-phenyl)-butyric acid
Overview
Description
The compound “2-Amino-4-(2-methoxy-phenyl)-butyric acid” is an amino acid with a methoxyphenyl group at the 4th position and an amino group at the 2nd position. The presence of the methoxyphenyl group suggests that this compound may have unique properties compared to other amino acids .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-methoxyphenyl compound with a 2-amino-4-bromobutyric acid or a related compound . The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the methoxyphenyl group attached to the 4th carbon of the butyric acid backbone, and an amino group attached to the 2nd carbon .Chemical Reactions Analysis
This compound, like other amino acids, would be expected to participate in typical amino acid reactions. The amino group (-NH2) can act as a base or nucleophile, and the carboxylic acid group (-COOH) can act as an acid or electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amino and carboxylic acid groups would likely make this compound soluble in water. The methoxyphenyl group could contribute to its lipophilicity .Scientific Research Applications
DNA Binding and Anticancer Potential
“2-Amino-4-(2-methoxy-phenyl)-butyric acid” has been studied for its ability to bind with DNA, which is a crucial step in the development of new anticancer drugs . The compound’s interaction with DNA has been explored through various spectroscopic methods, revealing an intercalative binding mode. This suggests that it could be used to design molecules that can insert themselves between the base pairs of DNA, potentially interrupting the replication of cancer cells .
Organotin Complex Formation
The compound serves as a ligand in the formation of organotin complexes . These complexes have a wide range of applications, including catalysis for biodiesel formation, organic synthesis, and as materials for antifouling coatings. The spectroscopic data confirming the successful formation of these complexes open up possibilities for their use in various industrial and environmental applications .
Biological Activities
A range of biological activities has been attributed to derivatives of this compound, including fungicidal, pesticidal, antileishmanial, antitumor, antituberculosis, and anti-inflammatory properties . These diverse activities make it a compound of interest for the development of new therapeutic agents.
Drug Design and Pharmacokinetics
The compound and its derivatives have been evaluated for their drug-likeness using in silico methods . The studies suggest that these compounds obey the rules of drug-likeness, which means they have the potential to be developed into effective medications with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Antidepressant and Vasorelaxant Effects
Research has indicated that derivatives of “2-Amino-4-(2-methoxy-phenyl)-butyric acid” exhibit antidepressant and vasorelaxant activities . These properties could lead to the development of new treatments for depression and cardiovascular diseases, where relaxation of blood vessels is a desired therapeutic effect.
Enzymatic Inhibition
The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters in the brain . Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which is a common strategy in the treatment of depression and anxiety disorders.
Future Directions
properties
IUPAC Name |
2-amino-4-(2-methoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMOJLCCRFYKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2-methoxyphenyl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.